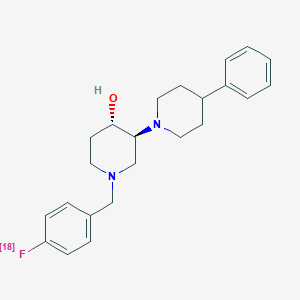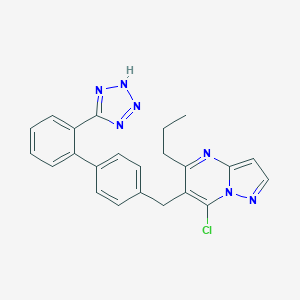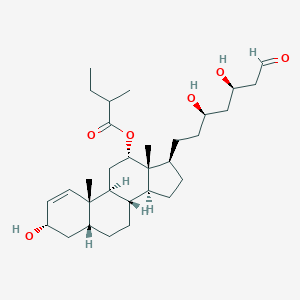![molecular formula C12H11Cl3N2 B129417 1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 6649-90-7](/img/structure/B129417.png)
1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Overview
Description
Scientific Research Applications
Pharmacological Evaluation and Antagonistic Properties
- Design and Pharmacological Evaluation: A class of TRPV1 antagonists based on 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole was developed, displaying potent antagonism of TRPV1 activation. One such compound showed efficacy in pain models and had a high oral exposure in rats, suggesting potential in antinociceptive drug development (Li et al., 2019).
Synthesis and Chemical Transformations
- Synthesis of Indole Derivatives: Research on synthesizing 1-substituted-2,3,4,9-tetrahydro-1H-pyrido[3,4-b] indoles and their transformation into various derivatives has been documented. This includes base-catalyzed rearrangements leading to different indole compounds (Bobowski, 1983).
- Synthesis of Tritium-Labelled Compounds: The synthesis of tritium-labelled versions of similar compounds, like hexahydro-1H-pyrido[4,3b]indole, has been described for potential use in medical and biochemical research (Marko et al., 1989).
Antioxidant and Cytotoxicity Properties
- Antioxidant and Cytotoxicity Studies: Studies on 6-methoxytetrahydro-β-carbolines, derivatives of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, showed moderate antioxidant properties and mild toxicity, suggesting potential use in food science and pharmacology (Goh et al., 2015).
Novel Syntheses and Structural Analyses
- Novel Synthetic Methods: Research has led to the development of new synthesis methods for 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, showcasing the chemical versatility and potential for creating diverse derivatives (La Regina et al., 2014).
Future Directions
Tetrahydro-β-carbolines (THβCs) and β-carbolines (βCs) are bioactive naturally occurring indole alkaloids and structural analogs of MPTP and MPP+ Parkinsonian neurotoxins . They could be potential environmental and endogenous proneurotoxins that after bioactivation might play a role in the pathogenesis of neurodegenerative diseases in susceptible individuals . Future studies are needed to clarify if the physiological levels of THβCs and βCs that reach and accumulate in the human brain may induce significant neurotoxicity in the short and/or long-term or in contrast they may exert alternatively other bioactive actions including neuroprotection .
properties
IUPAC Name |
1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPAKKMPHBZNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897166 | |
| Record name | 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
CAS RN |
6649-90-7, 131384-80-0 | |
| Record name | 2,3,4,9-Tetrahydro-1-(trichloromethyl)-1H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6649-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131384800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



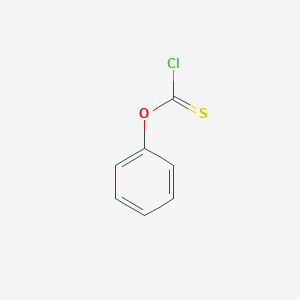


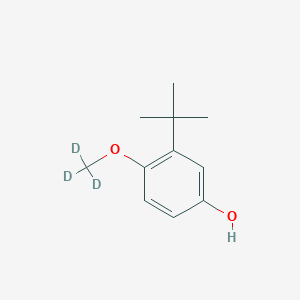

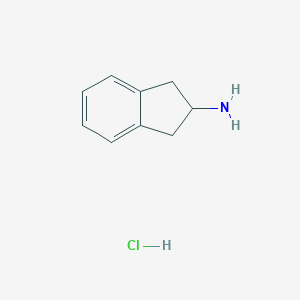
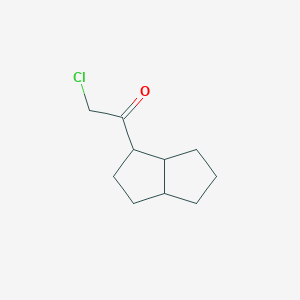
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)
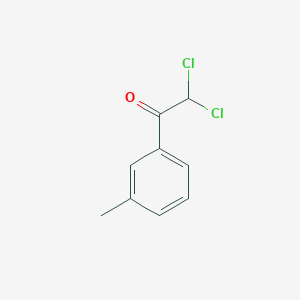
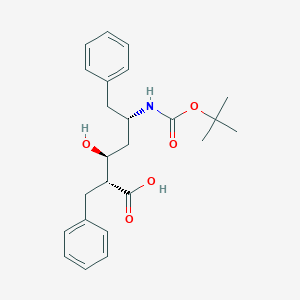
![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)
